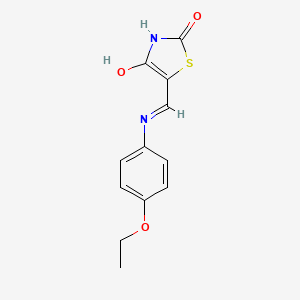
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion ist eine chemische Verbindung mit der Summenformel C13H13N3O4. Sie ist bekannt für ihre einzigartige Struktur, die einen Thiazolidinring und eine Ethoxyanilin-Gruppe umfasst.
Vorbereitungsmethoden
Die Synthese von 5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion erfolgt typischerweise durch Reaktion von 4-Ethoxyanilin mit Thiazolidin-2,4-dion unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels, wie Ethanol oder Methanol, bei erhöhten Temperaturen durchgeführt. Die Reaktionsbedingungen, einschließlich Temperatur und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.
Analyse Chemischer Reaktionen
5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.
Kondensation: Kondensationsreaktionen können auftreten, die zur Bildung größerer Moleküle durch die Kombination von zwei oder mehr kleineren Molekülen führen, oft mit der Eliminierung eines kleinen Moleküls wie Wasser.
Wissenschaftliche Forschungsanwendungen
5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und antikanzerogene Eigenschaften. Sie wird in Assays verwendet, um ihre Auswirkungen auf verschiedene biologische Systeme zu bewerten.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Sie wird auf ihre Fähigkeit untersucht, mit bestimmten molekularen Zielstrukturen und Signalwegen zu interagieren, was sie zu einem Kandidaten für die Arzneimittelentwicklung und pharmazeutische Forschung macht.
Industrie: In industriellen Anwendungen wird die Verbindung bei der Entwicklung neuer Materialien, Beschichtungen und Polymere verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene industrielle Prozesse und Produkte geeignet.
Wirkmechanismus
Der Wirkmechanismus von 5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
5-((4-Methoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion: Diese Verbindung hat eine Methoxygruppe anstelle einer Ethoxygruppe, was zu Unterschieden in ihren chemischen und biologischen Eigenschaften führt.
5-((4-Chloroanilino)methylen)-1,3-Thiazolidin-2,4-dion:
5-((4-Bromoanilino)methylen)-1,3-Thiazolidin-2,4-dion:
Die Einzigartigkeit von 5-((4-Ethoxyanilino)methylen)-1,3-Thiazolidin-2,4-dion liegt in seinen spezifischen funktionellen Gruppen und den daraus resultierenden chemischen und biologischen Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungs- und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
308095-93-4 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-3-8(4-6-9)13-7-10-11(15)14-12(16)18-10/h3-7,15H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
FCSSQNNMNPQNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)

![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974495.png)

![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)

![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)

